molecular formula C7H8N2S B6212061 2-(methylamino)-2-(thiophen-2-yl)acetonitrile CAS No. 1018530-10-3

2-(methylamino)-2-(thiophen-2-yl)acetonitrile

Cat. No.: B6212061
CAS No.: 1018530-10-3
M. Wt: 152.2
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Description

2-(methylamino)-2-(thiophen-2-yl)acetonitrile is an organic compound that features a thiophene ring, a methylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by a methylamine.

    Formation of the Acetonitrile Group: The nitrile group can be introduced through reactions such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(methylamino)-2-(thiophen-2-yl)acetonitrile may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylamino)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and nitrile group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(ethylamino)-2-(thiophen-2-yl)acetonitrile: Similar structure but with an ethylamino group instead of a methylamino group.

Uniqueness

2-(methylamino)-2-(thiophen-2-yl)acetonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to a phenyl ring. The combination of the methylamino and nitrile groups also provides unique reactivity and potential for diverse chemical transformations.

Properties

CAS No.

1018530-10-3

Molecular Formula

C7H8N2S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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